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Introduction

Sequencing of viral genomes is crucial for diagnostics, surveillance, and the development of
therapeutics. However, many viruses possess GC-rich genomes, which can form stable
secondary structures like hairpins. These structures can impede DNA polymerase processivity,
leading to premature termination of sequencing reactions and resulting in ambiguous or
incomplete sequence data. The use of guanosine analogs, particularly 7-deaza-dGTP, has
emerged as a powerful strategy to overcome these challenges in both Sanger and Next-
Generation Sequencing (NGS) workflows.

This document provides detailed application notes and protocols for researchers, scientists,
and drug development professionals on the use of 7-deaza-guanosine analogs in viral
sequencing.

Application Note 1: Improving Sanger Sequencing

of GC-Rich Viral Regions with 7-Deaza-dGTP
Principle and Applications

Standard Sanger sequencing can be challenging for viral templates with high GC content due
to the formation of secondary structures that cause polymerase stalling and band
compressions in the sequencing electropherogram.[1] 7-deaza-dGTP is an analog of dGTP
where the nitrogen at position 7 of the purine ring is replaced with a carbon. This modification
prevents the formation of Hoogsteen base pairing, which is involved in the formation of
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secondary structures, without affecting the standard Watson-Crick base pairing.[2][3] By
incorporating 7-deaza-dGTP into the sequencing reaction, the secondary structures are
destabilized, allowing for smooth passage of the DNA polymerase and leading to improved
read length and accuracy.[4][5] This is particularly beneficial for sequencing GC-rich regions of
viruses such as Herpesviruses, Papillomaviruses, and Retroviruses.

Data Presentation

Recommended
Standard cpr s .
Parameter . Modification with 7- Reference
PCRI/Sequencing
Deaza-dGTP
dGTP:7-Deaza-dGTP
o 1:0 1:3 [2][6]
Ratio in PCR
7-Deaza-dGTP
o 0 uM 50 uM [7]
Concentration in PCR
7-Deaza-dGTP:dITP
Ratio in Cycle N/A 4:1 [1114]
Sequencing
ddNTP Concentration ]
Variable 25 uM [1]

in Cycle Sequencing

Experimental Protocols
Protocol 1: PCR Amplification of GC-Rich Viral Templates using 7-Deaza-dGTP

This protocol is designed for the amplification of viral DNA regions with high GC content prior to
Sanger sequencing.

Materials:
o Viral DNA template
e Forward and reverse primers

o dNTP mix (dATP, dCTP, dTTP, dGTP)
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e 7-deaza-dGTP solution

o Taq DNA polymerase and corresponding buffer

e Nuclease-free water

Procedure:

e Prepare a PCR master mix. For a 25 L reaction, combine the following:

o 5 L of 5x PCR buffer

[¢]

2.5 pL of 2.5 mM MgClz

[¢]

1 pL of 10 mM dNTP mix (containing dATP, dCTP, dTTP)

[e]

0.75 pL of 20 mM dGTP

o

2.25 pL of 10 mM 7-deaza-dGTP (for a final 1:3 ratio of dGTP to 7-deaza-dGTP)[2][6]

[¢]

1 pL of 10 uM forward primer

[¢]

1 pL of 10 uM reverse primer

[e]

0.25 pL of Taq DNA polymerase (5 U/uL)

o

Nuclease-free water to a final volume of 24 uL
e Add 1 pL of the viral DNA template (10-100 ng) to the master mix.

o Perform thermal cycling with the following conditions (to be optimized for the specific
template and primers):

o Initial denaturation: 95°C for 3 minutes
o 30-35 cycles of:

» Denaturation: 95°C for 30 seconds
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» Annealing: 55-65°C for 30 seconds

» Extension: 72°C for 1 minute/kb
o Final extension: 72°C for 5 minutes

e Analyze the PCR product on an agarose gel to confirm amplification.

» Purify the PCR product using a commercial kit before proceeding to cycle sequencing.
Protocol 2: Cycle Sequencing of GC-Rich Viral Amplicons

This protocol is for the sequencing of purified PCR products generated using Protocol 1.
Materials:

 Purified viral PCR product (from Protocol 1)

e Sequencing primer

e BigDye™ Terminator v3.1 Cycle Sequencing Kit (or equivalent)

e 7-deaza-dGTP and dITP solutions

e Sequencing buffer

* Nuclease-free water

Procedure:

o Prepare a cycle sequencing reaction mix. For a 10 pL reaction, combine the following:

[e]

2 uL of BigDye™ Terminator Ready Reaction Mix

o

2 uL of 5x sequencing buffer

[¢]

A mixture of 7-deaza-dGTP and dITP at a 4:1 ratio to replace the dGTP in the mix.[1][4]

[¢]

1 pL of 3.2 uM sequencing primer
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o 1-3 pL of purified PCR product (20-80 ng)

o Nuclease-free water to a final volume of 10 pL

e Perform cycle sequencing with the following conditions:
o Initial denaturation: 96°C for 1 minute
o 25-30 cycles of:
» Denaturation: 96°C for 10 seconds
= Annealing: 50°C for 5 seconds
» Extension: 60°C for 4 minutes
o Purify the sequencing product to remove unincorporated dyes and nucleotides.

+ Perform capillary electrophoresis on an automated DNA sequencer.

Mandatory Visualization
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Caption: Mechanism of 7-Deaza-dGTP in Viral Sequencing.

© 2025 BenchChem. All rights reserved. 5/12 Tech Support


https://www.benchchem.com/product/b1437068?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1437068?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Sanger Sequencing Workflow for GC-Rich Viral Templates
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Caption: Sanger Sequencing Workflow with 7-Deaza-dGTP.
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Application Note 2: Viral Target Enrichment for Next-

Generation Sequencing (NGS) using TEEDseq
Principle and Applications

In clinical samples, viral nucleic acids are often present in very low abundance compared to
host and commensal microbial DNA, making direct NGS inefficient and costly. Target
enrichment methods are therefore employed to increase the proportion of viral reads. A novel
strategy, termed Target Enrichment via Enzymatic Digestion in NGS (TEEDseq), leverages the
properties of 7-deaza-dGTP.[6][8]

The principle of TEEDseq is that DNA synthesized with 7-deaza-dGTP (c’dGTP) is resistant to
certain restriction enzymes whose recognition sites contain guanosine.[8] The workflow
involves using virus-specific primers to synthesize c’dGTP-containing copies of the viral
genome. The entire DNA sample is then treated with restriction enzymes that digest the host
and microbial DNA, but leave the c’dGTP-modified viral DNA intact. The enriched viral DNA is
then amplified and prepared for NGS. This method has been shown to achieve significant
enrichment of viral sequences, for example, a 454-fold enrichment of Hepatitis B Virus (HBV)
DNA from a serum sample.[8]

Data Presentation
Parameter Value Reference

TEEDseq (Target Enrichment

Method via Enzymatic Digestion in [8]
NGS)
Target Virus Example Hepatitis B Virus (HBV) [8]

) 454-fold compared to direct
Enrichment Factor ) ) [8]
lllumina sequencing

HBV On-Target Rate 3.31£0.39% [8]

Resistant Restriction Enzymes  Alul, Haelll, HpyCH4V [8]

Experimental Protocol
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Protocol 3: TEEDseq for Viral DNA Enrichment

This protocol describes the enrichment of a target virus (e.g., HBV) from a mixed DNA sample.

Materials:

DNA extract from a clinical sample (e.g., serum)
» Virus-specific forward and reverse primers

e dNTP mix (dATP, dCTP, dTTP)

e 7-deaza-dGTP (c’dGTP) solution

e DNA polymerase

o Splinter oligonucleotide (for cyclization)

e DNAligase

o Restriction enzymes (e.g., Alul, Haelll, HpyCH4V) and corresponding buffer
e Rolling Circle Amplification (RCA) kit

e NGS library preparation kit

Procedure:

e Primer Extension with c’dGTP:

o Perform a primer extension reaction using virus-specific primers and a dNTP mix where
dGTP is completely replaced by c’dGTP. This generates linear, single-stranded DNA
copies of the viral target containing c’dGTP.

o Splinter-Assisted Intracellular Cyclization:

o Add a splinter oligonucleotide that is complementary to both the 5 and 3' ends of the
newly synthesized viral DNA.
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o Perform a ligation reaction to circularize the c’”dGTP-containing viral DNA.

e c’dGTP-Resistant Enzymatic Digestion:

o Treat the entire reaction mixture with a cocktail of restriction enzymes (e.g., Alul, Haelll,
HpyCHA4V) that have recognition sites frequent in the host and microbial genomes but are
blocked by the presence of c’dGTP in the viral DNA. This digests the non-target DNA.

o Two-Phase Rolling Cycle Amplification (RCA):
o Perform RCA on the enriched, circularized viral DNA to amplify it exponentially.
e NGS Library Preparation and Sequencing:

o Prepare an NGS library from the amplified viral DNA using a standard library preparation
kit.

o Sequence the library on an lllumina platform.

Mandatory Visualization
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TEEDseq Workflow for Viral Target Enrichment
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Caption: TEEDseq Workflow for Viral Target Enrichment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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